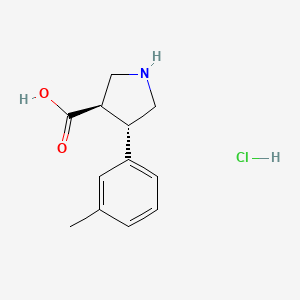

Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLHJHNHHYTABE-DHXVBOOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719314 | |

| Record name | (3R,4S)-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049976-06-8 | |

| Record name | (3R,4S)-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl

Introduction

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, valued for its three-dimensional architecture which allows for extensive exploration of pharmacophore space.[1] Its derivatives have shown a wide range of biological activities, making them attractive targets in drug discovery.[2] This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the complete structure elucidation of a novel pyrrolidine derivative, trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride.

As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a logical, causality-driven narrative that mirrors the scientific process of structural determination. We will proceed from foundational molecular formula determination to the intricate details of stereochemistry, explaining the "why" behind each experimental choice. Each technique is presented as a self-validating component of a larger, cohesive analytical strategy, ensuring the highest degree of scientific integrity. Our objective is to unambiguously confirm the constitution, connectivity, and stereochemistry of the target molecule presented below.

Postulated Structure (Working Hypothesis):

Figure 1: The hypothesized chemical structure of trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride. The key structural features to be confirmed are the pyrrolidine ring, the m-tolyl substituent, the carboxylic acid group, their connectivity, and the trans relative stereochemistry at the C3 and C4 positions.

Part 1: Foundational Analysis - Elemental Composition and Functional Groups

The initial phase of any structure elucidation focuses on establishing the fundamental building blocks of the molecule: its elemental formula and the primary functional groups it contains.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Expertise & Experience: Before delving into complex NMR or crystallographic studies, it is imperative to determine the molecular formula. High-resolution mass spectrometry is the definitive technique for this purpose, capable of measuring mass-to-charge ratios (m/z) with precision up to the fourth decimal place.[3][4] This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with 0.1% formic acid to promote ionization.[5]

-

Ionization: Electrospray ionization (ESI) is the preferred method for polar molecules like amino acids, as it is a soft ionization technique that typically keeps the molecule intact, yielding a prominent molecular ion peak ([M+H]⁺).[6]

-

Mass Analysis: The ions are analyzed using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[3]

-

Data Analysis: The highly accurate m/z value of the protonated molecular ion is used to calculate the elemental composition using formula calculator software. The software compares the measured mass against theoretical masses for all possible combinations of elements (C, H, N, O, Cl) within a specified mass tolerance (typically <5 ppm).[7]

Data Presentation:

| Parameter | Observed Value | Calculated Value (for C₁₂H₁₇ClNO₂) | Δ (ppm) |

| [M+H]⁺ | 242.0997 | 242.0993 | 1.65 |

Trustworthiness: The low ppm (parts per million) error between the observed and calculated mass provides very high confidence in the assigned molecular formula of C₁₂H₁₆NO₂ for the free base and C₁₂H₁₇ClNO₂ for the hydrochloride salt.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds and functional groups present in a molecule.[8] For our target compound, we expect to see characteristic signals for the carboxylic acid, the secondary amine hydrochloride, and the aromatic ring.

Protocol:

-

Sample Preparation: The solid sample is typically analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Data Acquisition: The sample is scanned with infrared radiation over a range of approximately 4000-400 cm⁻¹.

-

Spectral Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.

Data Presentation:

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| Carboxylic Acid O-H | 3300-2500 (very broad) | Strong hydrogen bonding in carboxylic acid dimers results in a characteristically broad absorption band.[9] |

| Secondary Amine N-H⁺ | 2800-2400 (broad) | The stretching vibration of the N-H bond in a secondary ammonium salt. |

| Aromatic & Aliphatic C-H | 3100-3000 & 3000-2850 | Stretching vibrations for sp² (aromatic) and sp³ (aliphatic) C-H bonds. |

| Carboxylic Acid C=O | 1760-1690 (strong) | The carbonyl stretch is a very intense and reliable indicator of a carboxylic acid.[9][10] |

| Aromatic C=C | 1600-1450 (multiple bands) | Skeletal vibrations within the tolyl ring. |

| Carboxylic Acid C-O | 1320-1210 | Stretching vibration of the C-O single bond.[9] |

Trustworthiness: The presence of these key bands in the FTIR spectrum provides corroborating evidence for the major functional groups postulated in the structure, validating the findings from HRMS.

Part 2: Unraveling Connectivity and Stereochemistry with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution.[6] We will employ a suite of 1D and 2D NMR experiments to piece together the molecular puzzle.

Experimental Protocol: General NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the HCl salt is likely water-soluble). Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition: All spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Experiments: A standard suite of experiments will be run: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

¹H NMR: Mapping the Proton Environment

Expertise & Experience: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. We can predict the approximate chemical shifts (δ) and splitting patterns for each proton in our target molecule. The key to confirming the trans stereochemistry lies in the coupling constants (J-values) between H3 and H4 on the pyrrolidine ring.

Data Presentation: Predicted ¹H NMR Signals

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| COOH | 12.0-13.0 | broad singlet | 1H | Highly deshielded acidic proton. |

| NH ₂⁺ | 9.0-10.0 | broad singlet | 2H | Protons on the positively charged nitrogen. |

| Aromatic (Tolyl) | 7.0-7.3 | multiplet | 4H | Protons on the substituted benzene ring. |

| H4 | 3.8-4.2 | multiplet | 1H | Methine proton adjacent to the tolyl group. |

| H3 | 3.5-3.9 | multiplet | 1H | Methine proton adjacent to the COOH group. |

| H2, H5 | 3.2-3.7 | multiplet | 4H | Diastereotopic protons on carbons adjacent to the nitrogen.[11] |

| CH ₃ (Tolyl) | 2.3-2.4 | singlet | 3H | Methyl group protons on the aromatic ring. |

Trustworthiness (Stereochemistry): The relative stereochemistry is determined by the coupling constant between H3 and H4. In substituted pyrrolidines, a trans relationship typically results in a smaller coupling constant (J₃,₄ ≈ 2-5 Hz) compared to a cis relationship (J₃,₄ ≈ 6-10 Hz). This is due to the dihedral angle between the two protons.

¹³C NMR and DEPT: The Carbon Skeleton

Expertise & Experience: ¹³C NMR reveals the number of unique carbon environments, while DEPT-135 experiments differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.

Data Presentation: Predicted ¹³C NMR Signals

| Carbon(s) | Predicted δ (ppm) | DEPT-135 | Rationale |

| C =O | 170-175 | N/A | Carboxylic acid carbonyl carbon.[12] |

| Aromatic (Tolyl) | 120-140 | CH / N/A | Six signals expected for the aromatic carbons. |

| C3, C4 | 50-65 | CH | Methine carbons of the pyrrolidine ring. |

| C2, C5 | 45-55 | CH₂ | Methylene carbons adjacent to the nitrogen.[13] |

| C H₃ (Tolyl) | 20-25 | CH₃ | Methyl carbon on the tolyl group. |

2D NMR: Confirming the Connections

Expertise & Experience: While 1D NMR provides the pieces, 2D NMR shows how they connect. COSY, HSQC, and HMBC experiments are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to trace out the proton spin systems.[14]

Visualization: Expected COSY Correlations

Caption: Key H-H COSY correlations within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[15] It is the most reliable way to assign the ¹³C spectrum based on the previously assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are 2-3 bonds away. This is the ultimate tool for piecing together the molecular fragments.[15] For instance, it will show a correlation from the H4 proton to the carbons of the tolyl ring, definitively proving the point of attachment.

Visualization: Key HMBC Correlations for Structural Assembly

Caption: Critical HMBC correlations confirming fragment connectivity.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography (SC-XRD) offers the most unambiguous and definitive proof of molecular structure.[16][17] It provides a precise three-dimensional map of atomic positions, bond lengths, and bond angles in the solid state.[18]

Authoritative Grounding: SC-XRD is the primary method for determining the absolute configuration of a chiral molecule.[19] For trans-4-m-tolylpyrrolidine-3-carboxylic acid, this technique would not only confirm the trans relationship between the substituents but also determine the absolute configuration (R/S) at each stereocenter if a single enantiomer were crystallized.

Protocol:

-

Crystal Growth: High-quality single crystals are required. This is often the most challenging step and can be achieved by methods like slow evaporation of a solvent, vapor diffusion, or cooling.[19]

-

Data Collection: A suitable crystal (typically >0.1 mm) is mounted on a diffractometer and irradiated with X-rays (e.g., from a Mo or Cu source).[16] The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Data Presentation:

| Information Provided by SC-XRD | Significance for Structure Elucidation |

| Atomic Coordinates | Provides a precise 3D model of the molecule. |

| Bond Lengths & Angles | Confirms expected geometries and identifies any unusual strain. |

| Torsion Angles | Unambiguously defines the conformation of the pyrrolidine ring (e.g., envelope or twist). |

| Relative & Absolute Stereochemistry | Provides definitive proof of the trans configuration and the absolute (R/S) configuration.[20] |

| Intermolecular Interactions | Reveals hydrogen bonding and packing arrangements in the crystal lattice. |

Trustworthiness: A successfully solved crystal structure is considered irrefutable evidence of the molecule's three-dimensional architecture, providing the final and most authoritative piece of the puzzle.

Conclusion: A Synthesis of Evidence

The structure elucidation of trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride is a multi-faceted process that relies on the logical integration of data from several orthogonal analytical techniques.

Workflow Summary:

Caption: Overall workflow for structure elucidation.

High-resolution mass spectrometry establishes the elemental formula. FTIR confirms the presence of the key carboxylic acid and amine hydrochloride functional groups. A comprehensive suite of 1D and 2D NMR experiments then pieces together the molecular skeleton, defines the connectivity of all atoms, and provides strong evidence for the trans relative stereochemistry. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing definitive, high-resolution 3D structural proof. Through this rigorous, self-validating process, we can achieve an unambiguous and authoritative structural assignment for any novel chemical entity.

References

- Vertex AI Search. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas? Retrieved January 20, 2026.

- BenchChem. (2025). A Comparative Guide to the Structural Elucidation of (R)-(-)

- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved January 20, 2026.

- Koch, B. P., & Dittmar, T. (2006). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 78(18), 6583–6588.

- Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved January 20, 2026.

- Excillum. (n.d.). Small molecule crystallography. Retrieved January 20, 2026.

- Wang, Y., & Gu, M. (2009). Automated molecular formula determination by tandem mass spectrometry (MS/MS). Analyst, 134(4), 690-700.

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis? Retrieved January 20, 2026.

- YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry.

- AZoLifeSciences. (2023, November 9).

- BenchChem. (2025).

- NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved January 20, 2026.

- University of California, Davis. (n.d.). IR: carboxylic acids. Retrieved January 20, 2026.

- JoVE. (2023, April 30).

- ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... Retrieved January 20, 2026.

- PubMed. (2023, January 15). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved January 20, 2026.

- ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... Retrieved January 20, 2026.

- Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved January 20, 2026.

- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 20, 2026.

- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved January 20, 2026.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved January 20, 2026.

- Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved January 20, 2026.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum. Retrieved January 20, 2026.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. compoundchem.com [compoundchem.com]

- 13. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 17. rigaku.com [rigaku.com]

- 18. excillum.com [excillum.com]

- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl

Introduction

Trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride is a substituted pyrrolidine derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] The pyrrolidine ring is a versatile scaffold found in numerous natural products and synthetic molecules.[1][2] Understanding the physicochemical properties of this specific molecule is paramount for its development as a potential therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

This technical guide provides a comprehensive overview of the key physicochemical properties of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl, detailing the experimental protocols for their determination. The methodologies described are grounded in established scientific principles and are designed to ensure data integrity and reproducibility, critical for regulatory submissions and further research. While specific experimental data for this compound is not publicly available, this guide presents the necessary frameworks and protocols for its thorough characterization.

Chemical Identity and Structure

-

Chemical Name: Trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride

-

CAS Number: 1049976-06-8[3]

-

Molecular Formula: C₁₂H₁₅NO₂·HCl[3]

-

Molecular Weight: 241.71 g/mol (as HCl salt); 205.25 g/mol (free base)[3]

-

Chemical Structure:

The structure reveals a pyrrolidine ring substituted at the 3 and 4 positions. The "trans" configuration indicates the relative stereochemistry of the substituents on the pyrrolidine ring. The presence of a carboxylic acid and an amine functional group suggests that the molecule is amphoteric, and the hydrochloride salt form enhances its aqueous solubility.

Key Physicochemical Properties and Their Importance

A thorough understanding of the following physicochemical properties is essential for the development of this compound.

| Property | Importance in Drug Development |

| Melting Point | Indicator of purity and solid-state stability. Influences manufacturing processes like milling and formulation. |

| Solubility | Crucial for absorption and bioavailability. Determines the choice of formulation and administration route. |

| pKa | Governs the ionization state at different physiological pH values, which affects solubility, permeability, and receptor binding. |

| LogP/LogD | Measures lipophilicity, which is a key determinant of membrane permeability, protein binding, and metabolic stability. |

| Chemical Stability | Determines shelf-life and storage conditions. Identifies potential degradation pathways and products. |

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental property for the initial characterization of a solid compound.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range should be narrow.

Aqueous Solubility

Aqueous solubility is a critical parameter influencing oral bioavailability.

Protocol: Shake-Flask Method

-

Preparation of Solutions: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Workflow for Solubility Determination:

Caption: Shake-flask solubility determination workflow.

pKa Determination

The pKa values are crucial for understanding the ionization behavior of the molecule.

Protocol: UV-Metric Titration

-

Instrumentation: A UV-Vis spectrophotometer coupled with an automated titration system is used.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system (e.g., water with a small amount of co-solvent if needed).

-

Titration: The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) over a wide pH range (e.g., pH 2-12).

-

Data Acquisition: The UV-Vis spectrum is recorded at each pH increment.

-

Data Analysis: Changes in the absorbance at specific wavelengths as a function of pH are used to calculate the pKa values. The carboxylic acid moiety is expected to have a pKa in the acidic range, while the pyrrolidine nitrogen will have a pKa in the basic range.

Lipophilicity: LogP and LogD Determination

LogP (partition coefficient) and LogD (distribution coefficient) are measures of a compound's lipophilicity. LogP refers to the partitioning of the neutral species, while LogD accounts for all ionic species at a specific pH.

Protocol: Shake-Flask Method

-

Solvent System: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are used as the immiscible liquid phases. For LogD, a buffer of a specific pH (e.g., 7.4) is used instead of water.[5]

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then an equal volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate.

-

Quantification: The concentration of the compound in both the aqueous and the n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation:

-

LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ at a specific pH)

-

Relationship between Physicochemical Properties:

Caption: Interplay of key physicochemical properties.

Chemical Stability

Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to identify potential degradation products.[6]

Protocol: Forced Degradation Studies

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions as per ICH guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: The solid compound is heated in an oven (e.g., 80 °C).

-

Photostability: The solid compound or its solution is exposed to UV and visible light.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method. This method should be able to separate the parent compound from all degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[6]

Analytical Methodologies

A robust set of analytical methods is required for the characterization and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for purity determination, quantification in solubility and LogP/D studies, and for stability-indicating assays. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically by UV absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the chemical identity of the synthesized compound.

-

Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight. When coupled with HPLC (LC-MS), it is invaluable for identifying metabolites and degradation products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.

Conclusion

The physicochemical properties of this compound are critical determinants of its potential as a drug candidate. This guide has outlined the essential properties to be characterized and has provided detailed, field-proven protocols for their determination. A systematic approach to measuring these parameters, as described herein, will provide the foundational data necessary for informed decision-making in the drug development process, from lead optimization and formulation development to preclinical and clinical studies. The application of these robust methodologies will ensure the generation of high-quality, reliable data, ultimately contributing to the successful advancement of this and other novel chemical entities.

References

-

Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. PubMed Central. Available at: [Link]

-

Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Available at: [Link]

-

Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. PubMed. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. Available at: [Link]

-

This compound. ChemBK. Available at: [Link]

-

A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. PubMed Central. Available at: [Link]

-

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride. PubChem. Available at: [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

-

Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A. Available at: [Link]

-

Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. PubMed. Available at: [Link]

-

Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid. PubMed. Available at: [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. ResearchGate. Available at: [Link]

-

logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Synthesis pathways for Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl

An In-depth Technical Guide to the Synthesis of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and the stereoselective synthesis of substituted derivatives is of paramount importance for the development of novel therapeutics. This document outlines a multi-step synthesis beginning with readily available starting materials, proceeding through a stereochemically-controlled ring formation, and concluding with the isolation of the target compound as its hydrochloride salt. The causality behind experimental choices, detailed reaction mechanisms, and step-by-step protocols are provided to enable researchers in drug development and organic synthesis to replicate and adapt these methodologies.

Introduction and Strategic Overview

The 3,4-substituted pyrrolidine motif is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The precise spatial arrangement of substituents on the pyrrolidine ring is often critical for biological activity, making stereoselective synthesis a key challenge. trans-4-m-tolylpyrrolidine-3-carboxylic acid is a valuable building block that combines a lipophilic aryl group with a polar carboxylic acid function in a defined stereochemical orientation. Its hydrochloride salt form enhances solubility and stability, making it more amenable for pharmaceutical development.

This guide details a rational and efficient synthetic approach. The core of the strategy involves the construction of a γ-nitro ester intermediate, followed by a diastereoselective reductive cyclization to establish the pyrrolidine ring with the desired trans stereochemistry. This pathway is designed to be robust, scalable, and to provide a high degree of control over the final product's structure.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target compound reveals a practical path from simple, commercially available precursors. The final hydrochloride salt can be obtained from the free base. The trans-pyrrolidine can be synthesized via the reductive cyclization of a γ-nitro ester. This intermediate, in turn, can be assembled through a Michael addition of a nitromethane equivalent to an α,β-unsaturated ester, which can be prepared via a condensation reaction.

Caption: Retrosynthetic analysis of the target compound.

Synthesis Pathway and Mechanistic Discussion

The proposed forward synthesis is a four-step process followed by salt formation. Each step is designed based on well-established and reliable organic reactions.

Caption: Overall synthetic workflow for the target compound.

Step 1: Synthesis of Ethyl 2-(m-tolylidene)-3-oxobutanoate (Chalcone Analog)

The synthesis commences with a Knoevenagel condensation between m-tolualdehyde and ethyl acetoacetate. This reaction is typically catalyzed by a weak base, such as piperidine, with a catalytic amount of acetic acid to facilitate the reaction.

-

Mechanism: The base deprotonates the acidic α-carbon of ethyl acetoacetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of m-tolualdehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the α,β-unsaturated product.

Step 2: Synthesis of Ethyl 4-nitro-3-(m-tolyl)-2-oxopentanoate (γ-Nitro Ketoester)

This step involves a Michael (or conjugate) addition of nitromethane to the α,β-unsaturated ketoester synthesized in the previous step. A non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice to deprotonate nitromethane without competing in addition reactions.

-

Mechanism: DBU deprotonates nitromethane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the β-carbon of the Michael acceptor. Subsequent protonation of the resulting enolate yields the γ-nitro ketoester. This reaction sets up the carbon skeleton required for the pyrrolidine ring. The stereochemistry at this stage is not critical as the subsequent reduction and cyclization step will determine the final trans configuration. This type of Michael addition is a well-established method for forming γ-nitro carbonyl compounds[1][2].

Step 3: Diastereoselective Reductive Cyclization to form Ethyl trans-4-(m-tolyl)pyrrolidine-3-carboxylate

This is the key strategic step where the pyrrolidine ring is formed and the desired trans stereochemistry is established. Catalytic hydrogenation over palladium on carbon (Pd/C) is a robust method for this transformation.

-

Mechanism and Stereoselectivity: The hydrogenation process is believed to occur in a stepwise manner. First, the nitro group is reduced to an amine. This amine can then intramolecularly attack the ketone carbonyl to form a cyclic hemiaminal, which can dehydrate to a cyclic imine (a Δ¹-pyrroline). The subsequent reduction of the imine from the less sterically hindered face leads to the final pyrrolidine. The trans configuration is generally the thermodynamically more stable diastereomer for 3,4-disubstituted pyrrolidines, where the two bulky substituents (m-tolyl and the ethyl carboxylate group) occupy pseudo-equatorial positions on opposite sides of the ring, minimizing steric strain. The reaction conditions can be tuned to favor the formation of this thermodynamic product. The stereoselective reduction of substituted pyrrole precursors to yield trans-disubstituted pyrrolidines is a known strategy in organic synthesis[3][4][5].

Caption: Mechanism of the key reductive cyclization step.

Step 4: Hydrolysis to Trans-4-m-tolylpyrrolidine-3-carboxylic acid

The ethyl ester of the pyrrolidine derivative is hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Saponification using an aqueous solution of a base like sodium hydroxide (NaOH) followed by acidic workup is a common and effective method.

-

Mechanism: The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion to yield the carboxylate salt. In the final workup step, the addition of acid protonates the carboxylate to give the free carboxylic acid.

Step 5: Formation of the Hydrochloride Salt

To improve the compound's stability, solubility in aqueous media, and ease of handling, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) with a solution of hydrogen chloride (HCl) in the same or a miscible solvent, or by bubbling HCl gas through the solution. The resulting salt usually precipitates from the solution and can be collected by filtration.

Experimental Protocols

Disclaimer: These protocols are illustrative and based on general procedures for similar reactions. Researchers should conduct their own risk assessments and optimize conditions as necessary.

Protocol 4.1: Synthesis of Ethyl 2-(m-tolylidene)-3-oxobutanoate

-

To a round-bottom flask, add m-tolualdehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (approx. 2 mL per mmol of aldehyde).

-

Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the title compound.

Protocol 4.2: Synthesis of Ethyl 4-nitro-3-(m-tolyl)-2-oxopentanoate

-

Dissolve the product from Protocol 4.1 (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add nitromethane (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 4.3: Synthesis of Ethyl trans-4-(m-tolyl)pyrrolidine-3-carboxylate

-

Dissolve the γ-nitro ketoester from Protocol 4.2 in ethanol or methanol in a high-pressure hydrogenation vessel.

-

Add Palladium on carbon (10% Pd, 5-10 mol% weight) to the solution.

-

Seal the vessel and purge with nitrogen, then with hydrogen.

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography to isolate the trans isomer.

Protocol 4.4: Synthesis of Trans-4-m-tolylpyrrolidine-3-carboxylic acid

-

Dissolve the purified ester from Protocol 4.3 in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and concentrate to remove the ethanol.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~6-7 with 1M HCl. The product should precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the free base of the title compound.

Protocol 4.5: Synthesis of this compound

-

Suspend the free base from Protocol 4.4 in a minimal amount of isopropanol or ethyl acetate.

-

Add a solution of HCl in diethyl ether (2M) or isopropanol dropwise with stirring until the mixture becomes acidic (test with pH paper).

-

Stir the resulting suspension at room temperature for 1-2 hours.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to obtain the final hydrochloride salt.

Data Summary

The following table summarizes the proposed synthetic steps. Yields are estimated based on literature precedents for analogous transformations and may vary.

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | Knoevenagel Condensation | m-Tolualdehyde, Ethyl Acetoacetate, Piperidine | 75-90% |

| 2 | Michael Addition | Nitromethane, DBU | 70-85% |

| 3 | Reductive Cyclization | H₂, Pd/C | 60-80% |

| 4 | Ester Hydrolysis | NaOH, HCl | 85-95% |

| 5 | Salt Formation | HCl | >95% |

Conclusion

The synthetic pathway detailed in this guide represents a logical and scientifically sound approach to obtaining trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride. By leveraging well-established reactions such as the Knoevenagel condensation, Michael addition, and a diastereoselective reductive cyclization, this methodology provides a high degree of control over the final product's structure. The provided protocols serve as a robust starting point for researchers, enabling the synthesis of this valuable building block for applications in drug discovery and development.

References

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]

-

Jensen, K. L., Poulsen, P. H., Donslund, B. S., Morana, F., & Jørgensen, K. A. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516–1519. [Link]

-

Kuwano, R., Kashiwahara, M., & Uchida, M. (2007). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society, 130(1), 80-81. [Link]

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939-4942. [Link]

-

Orena, M., et al. (2003). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic Acid. HETEROCYCLES, 60(9), 2097. [Link]

-

Jensen, K. L., Poulsen, P. H., Donslund, B. S., Morana, F., & Jørgensen, K. A. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516-1519. [Link]

-

Russo, A., & Lattanzi, A. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

-

Liang, Y., Dong, D., Lu, Y., Wang, Y., Pan, W., Chai, Y., & Liu, Q. (2006). One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media. ResearchGate. [Link]

-

Ali, M. A., et al. (2021). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 4(2), 77-82. [Link]

-

Hegedűs, L., & Hell, Z. (2023). Applying Heterogeneous Catalytic Reactions for Organic Chemical Syntheses. ResearchGate. [Link]

-

Orena, M., et al. (2003). A Stereoselective Approach to Both 3,4- trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4Benzyl3-pyrrolidinecarboxylic Acid. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Sci-Hub. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles / Organic Letters, 2007 [sci-hub.jp]

- 4. Sci-Hub. A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic Acid / HETEROCYCLES, 2003 [sci-hub.kr]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Mechanism of Action of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities.[1][2][3] Its conformational rigidity and the ability to introduce stereochemically defined substituents make it an attractive starting point for the design of novel therapeutics targeting the central nervous system (CNS). This guide focuses on a novel compound, Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl, and puts forth a scientifically reasoned, hypothesized mechanism of action based on its structural features and the known pharmacology of related molecules.

This document is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the proposed mechanism, a detailed experimental plan to validate this hypothesis, and the necessary protocols and data interpretation frameworks.

Molecular Structure and Hypothesized Mechanism of Action

The structure of this compound features a pyrrolidine ring substituted with a meta-tolyl group at the 4-position and a carboxylic acid at the 3-position. The "trans" configuration indicates the relative stereochemistry of these two substituents.

Based on a thorough analysis of existing literature on substituted pyrrolidine derivatives, the most plausible mechanism of action for this compound is the inhibition of one or more monoamine neurotransmitter transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Several lines of evidence support this hypothesis:

-

Structural Similarity to Known Reuptake Inhibitors: The core pyrrolidine structure is found in compounds designed as monoamine reuptake inhibitors.[4] The presence of an aromatic ring (the tolyl group) is a common feature for binding to the hydrophobic pockets within these transporters.

-

Pharmacophore Modeling: The spatial arrangement of the nitrogen atom in the pyrrolidine ring, the aromatic tolyl group, and the carboxylic acid can be hypothesized to mimic the binding of endogenous monoamines (serotonin, norepinephrine, dopamine) to their respective transporters.

-

Potential for CNS Activity: Compounds that modulate monoamine levels in the brain are mainstays in the treatment of various psychiatric and neurological disorders.[5][6]

Therefore, the primary hypothesis is that This compound acts as a monoamine reuptake inhibitor, potentially with selectivity for one or more of the SERT, NET, and DAT.

Proposed Experimental Plan for Mechanism of Action Validation

To rigorously test this hypothesis, a multi-tiered experimental approach is proposed, progressing from in vitro characterization to in vivo validation.

Tier 1: In Vitro Target Engagement and Functional Activity

The initial phase will determine if the compound directly interacts with and inhibits the function of the monoamine transporters.

1.1. Radioligand Binding Assays

These assays will quantify the binding affinity of this compound to human SERT, NET, and DAT.

Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand: Select appropriate radioligands for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

-

Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) values by non-linear regression analysis of the competition binding curves.

1.2. Neurotransmitter Uptake Assays

These functional assays will measure the ability of the compound to inhibit the uptake of neurotransmitters into cells expressing the transporters.

Protocol: Neurotransmitter Uptake Assay

-

Cell Culture: Culture HEK293 cells stably expressing human SERT, NET, or DAT in appropriate media.

-

Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer.

-

Test Compound Incubation: Pre-incubate the cells with increasing concentrations of this compound.

-

Neurotransmitter Uptake: Add a mixture of radiolabeled (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) and unlabeled neurotransmitter to initiate uptake.

-

Termination of Uptake: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values from the concentration-response curves.

Expected In Vitro Data Summary

The data from these assays can be summarized in a table to provide a clear profile of the compound's in vitro activity.

| Target | Radioligand Binding (Ki, nM) | Neurotransmitter Uptake (IC50, nM) |

| hSERT | TBD | TBD |

| hNET | TBD | TBD |

| hDAT | TBD | TBD |

TBD: To be determined

Tier 2: In Vivo Target Engagement and Pharmacodynamic Effects

If the in vitro data supports the hypothesis, the next step is to assess the compound's effects in a living organism.

2.1. In Vivo Microdialysis

This technique will measure the extracellular concentrations of serotonin, norepinephrine, and dopamine in the brains of awake, freely moving rodents following administration of the compound.

Protocol: In Vivo Microdialysis

-

Animal Surgery: Implant a microdialysis guide cannula into a specific brain region of interest (e.g., prefrontal cortex, striatum) in rats or mice.

-

Recovery: Allow the animals to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

-

Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral).

-

Post-Dose Collection: Continue to collect dialysate samples for several hours post-administration.

-

Neurotransmitter Analysis: Analyze the concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-dose neurotransmitter levels as a percentage of the baseline levels.

2.2. Behavioral Pharmacology

To assess the potential functional consequences of monoamine reuptake inhibition, relevant behavioral assays can be conducted. For example, if the compound is a potent serotonin and/or norepinephrine reuptake inhibitor, it would be expected to show antidepressant-like effects.

Protocol: Mouse Forced Swim Test

-

Habituation (Day 1): Place mice individually in a cylinder of water for a 15-minute pre-swim session.

-

Compound Administration (Day 2): Administer this compound or vehicle to the mice.

-

Test Session (Day 2): 30-60 minutes after dosing, place the mice back into the water for a 6-minute test session.

-

Behavioral Scoring: Videotape the session and score the duration of immobility during the last 4 minutes of the test.

-

Data Analysis: Compare the immobility time between the compound-treated and vehicle-treated groups. A significant reduction in immobility is indicative of an antidepressant-like effect.

Visualizing the Hypothesized Mechanism and Experimental Workflow

Diagram of Hypothesized Mechanism

Caption: Hypothesized mechanism of this compound at the synapse.

Experimental Validation Workflow Diagram

Caption: Tiered experimental workflow for validating the hypothesized mechanism of action.

Conclusion and Future Directions

This technical guide outlines a clear and scientifically grounded hypothesis for the mechanism of action of this compound as a monoamine reuptake inhibitor. The proposed experimental plan provides a robust framework for validating this hypothesis, from initial in vitro screening to in vivo functional characterization. The successful execution of these studies will elucidate the pharmacological profile of this novel compound and inform its potential for further development as a therapeutic agent for CNS disorders.

Future work could also involve broader profiling against a panel of receptors and enzymes to ensure target selectivity and identify any potential off-target activities. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs of the parent compound, would be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

References

-

Chem-Impex. (+/-)-trans-4-(2-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride.

-

Chem-Impex. (+/-)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride.

-

MedChemExpress. (R)-Pyrrolidine-3-carboxylic acid.

-

National Center for Biotechnology Information. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders.

-

Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.

-

United States Biological. (±)-trans-4-(3-Thienyl)pyrrolidine-3-carboxylic acid hydrochloride - Data Sheet.

-

National Center for Biotechnology Information. Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder.

-

PubMed. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist.

-

PubMed. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors.

-

ResearchGate. Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives.

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology.

-

National Center for Biotechnology Information. Recent insights about pyrrolidine core skeletons in pharmacology.

-

PubMed. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

-

PubMed. Synthesis of Some N-carboxylic Acid Derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes With Muscle Relaxant and Anticonvulsant Activities.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

The In-Depth Technical Guide to dBRD9-A: A PROTAC-Mediated Degrader of BRD9

A Note on Scope: This guide focuses on the characterization of dBRD9-A , a well-documented and selective PROTAC degrader of the bromodomain-containing protein 9 (BRD9). Due to the limited public information available for the specific identifier CAS 1217807-40-7, this document uses dBRD9-A as a representative molecule for this class of compounds. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of other BRD9-targeting PROTACs.

Introduction: Targeting BRD9 through Induced Proximity

Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1][2] Its role in regulating gene expression, particularly in cancers such as synovial sarcoma and certain leukemias, has driven the development of targeted therapies.[1][3] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of a target protein rather than simply inhibiting its function.[4][5]

dBRD9-A is a potent and selective heterobifunctional PROTAC that recruits BRD9 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[4] This guide provides a comprehensive technical overview of dBRD9-A, from its molecular characteristics to detailed protocols for its characterization in a research setting.

Part 1: Molecular Profile of dBRD9-A

dBRD9-A is a chemical probe designed for high selectivity and potency in degrading BRD9.

| Property | Value | Source |

| Chemical Name | 2-((2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)(methyl)amino)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octyl)acetamide | |

| Molecular Formula | C42H49N7O8 | |

| Molecular Weight | 779.88 g/mol | |

| CAS Number | 2170679-42-0 | |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM) |

Part 2: Mechanism of Action: The PROTAC-Induced Degradation Pathway

dBRD9-A functions by hijacking the cell's ubiquitin-proteasome system to selectively degrade BRD9.[6] The molecule consists of three key components: a ligand that binds to BRD9, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[4]

The process can be summarized in the following steps:

-

Ternary Complex Formation: dBRD9-A simultaneously binds to BRD9 and CRBN, forming a ternary complex.[6]

-

Ubiquitination: The proximity induced by dBRD9-A allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BRD9.

-

Proteasomal Degradation: The polyubiquitinated BRD9 is recognized and degraded by the 26S proteasome.

Caption: Workflow of dBRD9-A mediated BRD9 degradation.

Part 3: Experimental Characterization of dBRD9-A

A thorough characterization of a PROTAC degrader like dBRD9-A involves a series of in vitro experiments to confirm its activity, selectivity, and cellular effects.

Western Blotting for BRD9 Degradation

Western blotting is the primary method to visualize and quantify the degradation of the target protein.

Protocol:

-

Cell Culture and Treatment:

-

Seed synovial sarcoma cells (e.g., HSSYII) or other sensitive cell lines (e.g., MOLM-13) in 6-well plates.

-

Allow cells to adhere and grow to 70-80% confluency.

-

Treat cells with varying concentrations of dBRD9-A (e.g., 1 nM to 1000 nM) or DMSO as a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).[1]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH, Actin) for normalization.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL detection system.

-

Expected Outcome: A dose- and time-dependent decrease in the intensity of the BRD9 band in dBRD9-A-treated samples compared to the vehicle control.[1]

Cell Viability and Proliferation Assays

These assays determine the functional consequence of BRD9 degradation on cell survival and growth.

Protocol (using a luminescence-based assay):

-

Cell Seeding:

-

Seed cells in 96-well plates at an appropriate density (e.g., 1000 cells/well for synovial sarcoma cells).[1]

-

-

Treatment:

-

Treat cells with a serial dilution of dBRD9-A.

-

-

Incubation:

-

Incubate plates for a period relevant to the cell doubling time (e.g., 6-9 days), changing the media with fresh compound every 3 days.[1]

-

-

Viability Measurement:

-

Use a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®) to measure cell viability according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the dBRD9-A concentration.

-

Quantitative Data Summary:

| Cell Line | IC50 (nM) | Assay Duration | Reference |

| MOLM-13 | 56.6 | Not Specified | |

| Synovial Sarcoma Cells | Potent Inhibition | 9 days | [1] |

Proteomics for Selectivity Profiling

Mass spectrometry-based proteomics provides an unbiased view of the degrader's selectivity across the entire proteome.

Workflow:

-

Cell Treatment and Lysis: Treat cells (e.g., MOLM-13) with dBRD9-A or DMSO for a defined period (e.g., 2 hours).[7] Lyse the cells and prepare protein extracts.

-

Sample Preparation: Digest proteins into peptides and label with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.

-

LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Identify and quantify thousands of proteins. Compare the abundance of each protein between dBRD9-A- and DMSO-treated samples.

Expected Outcome: A volcano plot showing that BRD9 is the most significantly downregulated protein, demonstrating the high selectivity of dBRD9-A.[7]

Caption: Experimental workflow for proteomics-based selectivity profiling.

Part 4: BRD9 Signaling and Downstream Effects

BRD9 is implicated in various signaling pathways that are crucial for cancer cell proliferation and survival.[8] The degradation of BRD9 by dBRD9-A is expected to modulate these pathways.

Key BRD9-Associated Pathways:

-

SWI/SNF Complex: BRD9 is a subunit of the non-canonical BAF complex, which plays a critical role in chromatin remodeling and gene expression.[8]

-

MYC Regulation: In some cancers, BRD9 is required to maintain the expression of the oncogene MYC.[9]

-

STAT5 Pathway: In acute myeloid leukemia (AML), BRD9 overexpression can lead to the activation of the STAT5 pathway, promoting cell proliferation.[8]

-

Ribosome Biogenesis: BRD9 degradation has been shown to disrupt ribosome biogenesis in multiple myeloma.[10][11]

Caption: Simplified overview of BRD9's role in cellular signaling pathways.

Conclusion

dBRD9-A serves as a powerful chemical probe for studying the biological functions of BRD9 and as a lead compound for the development of novel cancer therapeutics. Its high potency and selectivity, as demonstrated through rigorous experimental characterization, underscore the potential of PROTAC technology to target previously challenging proteins. The methodologies outlined in this guide provide a robust framework for researchers to evaluate dBRD9-A and other BRD9-targeting degraders, ultimately contributing to a deeper understanding of their therapeutic potential.

References

- Huang, H., et al. (2020). Targeting BRD9 for Cancer Treatment: A New Strategy. OncoTargets and Therapy, 13, 13097–13107.

- Brien, G. L., et al. (2018). Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma. eLife, 7, e41305.

- Remillard, D., et al. (2017). Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands.

- Piya, S., et al. (2022). BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma. Blood Cancer Journal, 12(1), 1-13.

-

Remillard, D., et al. (2017). Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. PubMed Central. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dBRD9-A. Retrieved from [Link]

- Zoppi, V., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 61(19), 8786–8801.

- Zhang, J., et al. (2023). Structure-based identification of new orally bioavailable BRD9-PROTACs for treating acute myelocytic leukemia. European Journal of Medicinal Chemistry, 262, 115872.

-

Wang, C., et al. (2024). BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma. BioWorld. Retrieved from [Link]

-

Ma'ayan Lab. (n.d.). BRD9 Gene. Retrieved from [Link]

-

Bio-Techne. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Retrieved from [Link]

- Kim, H., et al. (2023). BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma.

-

Hughes, S. J., et al. (2025). Selective degradation of BRD9 by a DCAF16-recruiting targeted glue. bioRxiv. Retrieved from [Link]

Sources

- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene - BRD9 [maayanlab.cloud]

- 3. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Evolving Landscape of Substituted Pyrrolidine-3-Carboxylic Acids in Modern Drug Discovery

Executive Summary

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its non-planar, sp³-hybridized nature provides an exceptional platform for creating molecules with complex three-dimensional architectures, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1] This guide focuses specifically on derivatives of pyrrolidine-3-carboxylic acid (also known as β-proline), a substructure that combines the conformational rigidity of the pyrrolidine ring with the versatile chemical functionality of a carboxylic acid. We will explore the synthetic strategies that grant access to these chiral building blocks, delve into their diverse and novel therapeutic applications, and provide detailed experimental protocols to illustrate their practical implementation in a drug discovery setting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for the creation of next-generation therapeutics.

The Pyrrolidine-3-Carboxylic Acid Core: A Privileged Scaffold

The strategic advantage of the pyrrolidine scaffold lies in its inherent structural properties. Unlike flat, aromatic rings, the puckered conformation of the pyrrolidine ring allows substituents to be projected into three-dimensional space, enabling a more precise and comprehensive exploration of a target's binding pocket.[1] This "pseudorotation" phenomenon, combined with the presence of up to four stereogenic carbons, allows for the generation of a rich diversity of stereoisomers, each with potentially unique biological profiles.[1]

The introduction of a carboxylic acid group at the 3-position further enhances the scaffold's utility. This functional group can act as a key hydrogen bond donor/acceptor, a metal chelator, or a handle for further chemical modification, making it a pivotal element in establishing potent pharmacodynamic interactions.

Foundational Synthetic Strategies

Accessing enantiomerically pure substituted pyrrolidine-3-carboxylic acids is a key challenge that has been met with several elegant synthetic solutions. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

1,3-Dipolar Cycloaddition

A classic and powerful method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction.[1] This reaction typically involves an azomethine ylide (the 1,3-dipole) and an activated alkene (the dipolarophile). The regio- and stereoselectivity of this reaction can be controlled by the nature of the reactants and catalysts, providing a robust pathway to densely functionalized pyrrolidines.[1][3]

Asymmetric Michael Addition

Organocatalytic asymmetric Michael additions have emerged as a concise and atom-economical method for synthesizing these scaffolds.[4][5][6][7] This approach often involves the conjugate addition of a nucleophile, such as a nitroalkane, to a carboxylate-substituted enone, followed by a reductive cyclization step to form the pyrrolidine ring.[4][5] This method allows for the direct installation of chirality and the creation of valuable intermediates for further elaboration.[5]

Below is a generalized workflow illustrating the synthesis of substituted pyrrolidine-3-carboxylic acids.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

The Tolylpyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its prevalence in a vast array of biologically active compounds.[1] The strategic incorporation of a tolyl moiety onto this saturated heterocycle introduces a nuanced interplay of steric and electronic properties, offering a powerful tool for modulating pharmacological activity and optimizing drug-like properties. This technical guide provides a comprehensive review of tolylpyrrolidine derivatives in medicinal chemistry, with a particular focus on their synthesis, structure-activity relationships (SAR), and therapeutic potential. We will delve into the critical role of the tolyl group's isomeric substitution (ortho, meta, and para) in dictating the biological profile of these compounds, primarily exploring their applications as anticonvulsant agents and their potential as dopamine transporter (DAT) inhibitors. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the chemical space of tolylpyrrolidine derivatives and unlock their full therapeutic potential.

Introduction: The Strategic Value of the Tolylpyrrolidine Scaffold

The five-membered nitrogen-containing pyrrolidine ring is a ubiquitous feature in numerous FDA-approved drugs, underscoring its significance as a "privileged scaffold" in drug discovery.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, a critical attribute for achieving high-affinity and selective interactions with biological targets. The introduction of an aryl substituent, such as a tolyl group, further enhances the molecular complexity and provides a handle for fine-tuning the physicochemical properties of the molecule.

The tolyl group, a methyl-substituted phenyl ring, offers several advantages in drug design:

-

Modulation of Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

-

Steric Influence: The position of the methyl group (ortho, meta, or para) exerts distinct steric effects that can dictate the preferred conformation of the molecule and its binding orientation within a receptor pocket.

-